3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride

Description

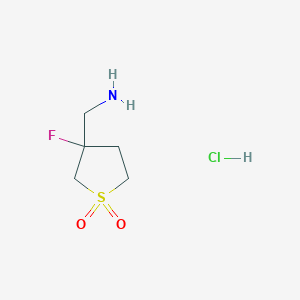

3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride is a fluorinated sulfone derivative with a thiolane (tetrahydrothiophene) backbone. Its structure features a 1,1-dioxo sulfone group, a fluorine atom, and an aminomethyl substituent at the 3-position of the five-membered ring.

Properties

IUPAC Name |

(3-fluoro-1,1-dioxothiolan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2S.ClH/c6-5(3-7)1-2-10(8,9)4-5;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYKJDWBPJZEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride (CAS No. 2097971-67-8) is a chemical compound that has garnered interest in various scientific research applications. Its unique structural features make it a candidate for exploration in biological activity, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C5H11ClFNO2S

- Molecular Weight : 203.66 g/mol

- IUPAC Name : (3-fluoro-1,1-dioxothiolan-3-yl)methanamine;hydrochloride

- InChI Key : MDYKJDWBPJZEOM-UHFFFAOYSA-N

The compound features a thiolane ring, which is a five-membered heterocyclic structure containing sulfur. The presence of a fluorine atom is expected to enhance metabolic stability and potentially improve the compound's ability to cross the blood-brain barrier, making it relevant for drug development.

Research indicates that compounds with thiolane structures can exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiolane derivatives have shown potential in inhibiting bacterial growth and could be explored for their use as antimicrobial agents.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, similar compounds have been studied for their inhibitory effects on carbonic anhydrases, which are crucial in various physiological processes.

Case Studies and Research Findings

- Antimicrobial Properties : A study evaluated various thiolane derivatives for their antimicrobial efficacy. Results indicated that certain modifications to the thiolane structure could enhance activity against Gram-positive and Gram-negative bacteria.

- Enzyme Interaction Studies : Research involving the inhibition of carbonic anhydrases by thiolane derivatives provided insights into their potential therapeutic applications. The study utilized artificial neural networks to predict biological activity based on molecular descriptors, suggesting that this compound could exhibit selective inhibition against specific isoforms of carbonic anhydrases .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Antimicrobial Activity | Potential against various bacterial strains |

| Enzyme Inhibition | Possible inhibition of carbonic anhydrases |

| Metabolic Stability | Enhanced by fluorine substitution |

| Blood-Brain Barrier Penetration | Potentially improved due to structural characteristics |

Future Directions

The exploration of this compound in drug development is promising. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Derivatives Development : Synthesizing and testing derivatives to optimize biological activity and reduce potential toxicity.

- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride has shown promise in drug development due to its ability to interact with various biological targets. Its structural features allow it to serve as a scaffold for designing new therapeutic agents.

- Potential Therapeutic Uses :

- Antimicrobial agents: Studies have indicated that compounds with similar structures exhibit antibacterial properties.

- Anticancer agents: The fluorine substitution may enhance the compound's ability to inhibit cancer cell proliferation.

Biochemical Studies

The compound's interactions with biomolecules are critical for understanding its biological implications.

- Enzyme Inhibition : Research indicates that it can serve as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Its ability to bind selectively to certain receptors makes it a candidate for studying receptor-ligand interactions.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science.

- Polymer Synthesis : The compound can be used as a building block in synthesizing polymers with specific properties.

- Coating Materials : Its chemical stability and reactivity make it suitable for developing coatings that require durability and resistance to environmental factors.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antimicrobial Properties : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

- Cancer Cell Proliferation Inhibition : Research published in a peer-reviewed journal indicated that the compound could inhibit the proliferation of specific cancer cell lines through apoptosis induction mechanisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Substituent Effects

- Fluoro vs. Methoxy/Methyl : The fluorine atom in the target compound likely enhances metabolic stability and electron-withdrawing effects compared to methoxy () or methyl () groups. This could improve binding to hydrophobic enzyme pockets .

- Aminomethyl vs. Methylamino: The aminomethyl group (target) offers primary amine reactivity, while methylamino () introduces secondary amine character, affecting pH-dependent solubility and intermolecular interactions .

Ring Size and Conformational Flexibility

- 5-membered (Thiolane) vs.

- 4-membered (Thietane) : The thietane analog () imposes greater ring strain, which might enhance reactivity but reduce thermodynamic stability .

Preparation Methods

Starting Materials and Core Formation

The thiolane-1,1-dione ring is commonly synthesized by oxidation of tetrahydrothiophene derivatives or by cyclization reactions involving sulfur-containing precursors. The 1lambda6-thiolane-1,1-dione moiety corresponds to a sulfone ring, which is typically prepared by controlled oxidation of the corresponding thiolane or tetrahydrothiophene.

Aminomethyl Group Installation

The aminomethyl substituent at the 3-position is introduced by:

- Reductive amination of the corresponding 3-formyl or 3-keto intermediate with ammonia or primary amines, followed by reduction.

- Alternatively, nucleophilic substitution of a 3-halogenated intermediate with an aminomethyl nucleophile.

This step is often carried out under controlled pH and temperature to avoid side reactions and to ensure high regioselectivity.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the free amine compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This salt formation improves the compound's solubility, stability, and crystallinity, facilitating purification and handling.

Representative Synthesis Example (Hypothetical Based on Literature Trends)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tetrahydrothiophene oxidation (e.g., m-CPBA) | Oxidation to thiolane-1,1-dione core | 85 | Controlled oxidation needed |

| 2 | Electrophilic fluorination (NFSI, solvent) | Introduction of fluorine at C-3 | 70 | Mild conditions preferred |

| 3 | Reductive amination (formyl intermediate + NH3, NaBH4) | Aminomethyl group installation | 75 | pH control critical |

| 4 | HCl treatment (in ethanol) | Formation of hydrochloride salt | 90 | Purification by crystallization |

Analytical and Research Findings

- Purity and Characterization: The final hydrochloride salt is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and substitution pattern.

- Stereochemistry: The fluorination and aminomethylation steps may lead to stereoisomers; stereoselective synthesis or resolution may be required depending on the application.

- Yield Optimization: Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and minimize byproducts.

- Stability: The hydrochloride salt form exhibits improved thermal and chemical stability compared to the free base.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Key Reagents | Critical Parameters | Outcome/Notes |

|---|---|---|---|---|

| Thiolane-1,1-dione formation | Oxidation of tetrahydrothiophene | m-CPBA, Oxidants | Controlled temperature, time | Sulfone ring core formation |

| Fluorination | Electrophilic fluorination | NFSI, Selectfluor | Mild conditions, solvent choice | Selective C-3 fluorination |

| Aminomethyl introduction | Reductive amination or substitution | NH3, NaBH4, or aminomethyl nucleophile | pH control, temperature | Installation of aminomethyl group |

| Salt formation | Acid-base reaction | HCl in ethanol or ether | Stoichiometry, solvent choice | Hydrochloride salt crystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.